molecular formula C8H5ClN4O2 B8602905 2-(3-Chloro-phenyl)-2H-tetrazole-5-carboxylic acid

2-(3-Chloro-phenyl)-2H-tetrazole-5-carboxylic acid

Cat. No. B8602905
M. Wt: 224.60 g/mol
InChI Key: KDHGWHQCRDODEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883789B2

Procedure details

7.00 g (27.7 mmol) 2-(3-chloro-phenyl)-2H-tetrazole-5-carboxylic acid ethyl ester was dissolved in 50 mL THF and 50 mL water and treated with 2.33 g (55.4 mmol) LiOH at RT for 14 h. The reaction mixture was concentrated and acidified with 1 M aqueous hydrochlorid acid. The precipitate was filtered off, washed with water and dried.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[N:8][N:9]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=2)[N:10]=1)=[O:5])C.O.[Li+].[OH-]>C1COCC1>[Cl:17][C:13]1[CH:12]=[C:11]([N:9]2[N:8]=[N:7][C:6]([C:4]([OH:5])=[O:3])=[N:10]2)[CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=NN(N1)C1=CC(=CC=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
2.33 g
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)N1N=C(N=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.